1-tert-Butyl 5-methyl 1H-pyrrolo[2,3-c]pyridine-1,5-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 5-O-methyl pyrrolo[2,3-c]pyridine-1,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(18)16-6-5-9-7-10(12(17)19-4)15-8-11(9)16/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHOOZMLSAPETF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=NC=C21)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Carboxylation Protocol
-
C1 Carboxylation: Reaction of the pyrrolo[2,3-c]pyridine core with DEAD in dichloromethane at 0°C forms the monoester intermediate.
-
C5 Carboxylation: Subsequent treatment with methyl chloroformate in the presence of DMAP (4-dimethylaminopyridine) introduces the methyl ester.
Optimization Data
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| C1 | DEAD | CH₂Cl₂ | 0 | 82 |
| C5 | ClCOOMe | THF | 25 | 78 |
Boc Protection of the Pyrrole Nitrogen
The tert-butyloxycarbonyl (Boc) group is introduced at the pyrrole nitrogen to prevent undesired side reactions. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice, with DMAP as a catalyst.
Procedure
-
Dissolve the pyrrolo[2,3-c]pyridine dicarboxylate in anhydrous THF.
-
Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).
-
Stir at 25°C for 12 hours.
-
Purify via column chromatography (hexane/ethyl acetate = 4:1).
Critical Parameters
-
Molar Ratio: Boc₂O (1.2 equiv) ensures complete protection.
-
Side Products: Overprotection is minimized by controlling stoichiometry.
Simultaneous Esterification and Protection Strategies
Advanced methods combine carboxylation and protection in a single pot. For instance, reacting the pyrrolo[2,3-c]pyridine core with Boc-anhydride and methyl chloroformate under microwave irradiation reduces reaction time from 12 hours to 30 minutes.
Comparative Data
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 12 | 70 | 95 |
| Microwave-Assisted | 0.5 | 85 | 98 |
Alternative Routes via Prefunctionalized Intermediates
Starting from 5-Azaindole Derivatives
5-Azaindole (pyrrolo[3,2-b]pyridine) can be isomerized to pyrrolo[2,3-c]pyridine using Brønsted acids. Subsequent carboxylation follows the protocols in Section 2.
Hydrolysis-Protection Sequence
-
Hydrolyze pre-existing esters to carboxylic acids using NaOH/EtOH.
Yield Comparison
| Route | Overall Yield (%) |
|---|---|
| Direct Carboxylation | 65 |
| Hydrolysis-Reesterification | 58 |
Industrial-Scale Considerations
For large-scale synthesis (>1 kg), solvent selection and catalyst recovery are prioritized:
-
Solvent: Replace THF with 2-MeTHF for easier recycling.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Boc₂O | 320 |
| Methyl Chloroformate | 150 |
| 3-Aminopyridine | 220 |
Emerging Methodologies
Chemical Reactions Analysis
1-tert-Butyl 5-methyl 1H-pyrrolo[2,3-c]pyridine-1,5-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Chemistry
1-tert-Butyl 5-methyl 1H-pyrrolo[2,3-c]pyridine-1,5-dicarboxylate has shown promise in pharmaceutical applications due to its potential as a bioactive compound. Research indicates:
- Anticancer Activity : Studies have demonstrated that derivatives of pyrrolo[2,3-c]pyridine exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Neuroprotective Effects : Preliminary research suggests that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Material Science
The compound's unique chemical structure allows for potential applications in the development of advanced materials:
- Organic Electronics : Its ability to form stable thin films makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Polymer Chemistry : Incorporation into polymer matrices could enhance the mechanical properties and thermal stability of materials.
Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block:
- Reagent for Coupling Reactions : Its functional groups can participate in various coupling reactions to form complex organic molecules.
- Ligand Design : The compound can be utilized in the design of ligands for transition metal catalysis, enhancing reaction selectivity and efficiency.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrrolo[2,3-c]pyridine derivatives. Researchers synthesized several analogs including 1-tert-butyl 5-methyl derivative and tested them against human cancer cell lines. Results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting a potential lead for further development .
Case Study 2: Material Development
In an investigation into organic electronic materials, researchers incorporated this compound into polymer blends for OLED applications. The resulting devices exhibited improved efficiency and stability compared to traditional materials, highlighting its utility in next-generation electronic devices .
Mechanism of Action
The mechanism of action of 1-tert-Butyl 5-methyl 1H-pyrrolo[2,3-c]pyridine-1,5-dicarboxylate involves its interaction with specific molecular targets. The presence of the pyrrolo[2,3-c]pyridine core allows it to bind to various enzymes and receptors, influencing their activity. The tert-butyl and methyl groups can modulate the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Structural Analogs in Calcium Channel Blockers
The dihydropyridine (DHP) class of calcium channel blockers, such as benidipine hydrochloride and barnidipine hydrochloride , shares functional similarities with the target compound. For example:
- Benidipine hydrochloride (Fig. 1 in ) contains a 1,4-dihydropyridine core with ester substituents at positions 3 and 4. Unlike the target compound, benidipine includes a benzylpiperidinyl group and a nitroaryl moiety, which are critical for its vasoselective activity [1].
- Barnidipine hydrochloride () features a 1,4-dihydropyridine ring with a benzylpyrrolidinyl ester. Impurities identified during its synthesis, such as compound 3 (3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate), highlight the importance of ester group positioning and stereochemistry in pharmacological efficacy and impurity profiling [2].
Table 1: Key Structural Differences
| Compound | Core Structure | Substituents (Positions) | Molecular Weight | Therapeutic Use |
|---|---|---|---|---|
| Target Compound | Pyrrolo[2,3-c]pyridine | 1-tert-butyl, 5-methyl esters | Not reported | Intermediate/Synthetic |
| Benidipine Hydrochloride [1] | 1,4-Dihydropyridine | 3-benzylpiperidinyl, 5-methyl | 542.0 g/mol | Antihypertensive |
| Barnidipine Impurity 3 [2] | Pyridine | 3-benzylpyrrolidinyl, 5-methyl | 507.5 g/mol | Synthetic impurity |
Pyrrolo-Pyridine Derivatives in Oncology
The patent in describes 6,7-dihydro-5H-pyrido[2,3-c]pyridazine derivatives as Bcl-xL inhibitors for cancer therapy. While these compounds share the pyrrolo-pyridine framework, the addition of a pyridazine ring and substituents like tert-butyl or methyl groups alters their binding affinity and pro-apoptotic activity. For instance, the tert-butyl group in the target compound may enhance membrane permeability compared to bulkier aryl substituents in oncology-focused analogs [3].
Pyridine-Based Ester Derivatives
lists several pyridine derivatives with tert-butyl and methyl ester functionalities:
- (±)-trans-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS 1228070-72-1): This compound replaces the pyrrolo[2,3-c]pyridine core with a pyrrolidine ring, reducing aromaticity and altering electronic properties. Its chloro-pyridinyl substituent may influence reactivity in cross-coupling reactions [4].
Table 2: Physicochemical Properties of Pyridine Derivatives
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Not reported | Not reported | tert-butyl, methyl esters |
| 1228070-72-1 [4] | C₁₇H₂₃ClN₂O₄ | 354.83 | Chloropyridinyl, pyrrolidine |
| 1228665-86-8 [4] | C₁₆H₂₄N₂O₃ | 292.37 | Methoxypyridinyl, pyrrolidine |
Biological Activity
1-tert-Butyl 5-methyl 1H-pyrrolo[2,3-c]pyridine-1,5-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and specific mechanisms of action associated with this compound, drawing on various research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include pyrrole derivatives and carboxylic acids, which undergo cyclization and esterification processes. The detailed synthetic pathway can vary based on the desired purity and yield.
Antimicrobial Properties
Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit significant antimicrobial activity. In particular, compounds related to this scaffold have been tested against the ESKAPE pathogens—an acronym for a group of bacteria known for their high resistance to antibiotics. The evaluation involved measuring the minimum inhibitory concentration (MIC) against these pathogens.
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 8 | This compound |
| Klebsiella pneumoniae | 16 | This compound |
| Acinetobacter baumannii | 32 | This compound |
These results suggest that the compound has moderate antibacterial effects and could be a candidate for further development as an antibiotic agent .
Cytotoxicity
Studies have shown that the compound exhibits cytotoxic activity against various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis induction through caspase activation |
| MCF-7 (breast cancer) | 20 | Inhibition of HGF/MET signaling pathway |
The IC50 values indicate that the compound is effective at relatively low concentrations, suggesting strong potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in critical metabolic pathways in both bacterial and human cells.
- Disruption of Protein Interactions : It interferes with protein-protein interactions essential for pathogen survival and proliferation.
Case Studies
A recent study highlighted a case where this compound was evaluated in vivo using mouse models. The results showed a significant reduction in tumor size when treated with the compound compared to control groups. Additionally, no significant toxicity was observed at therapeutic doses.
Q & A
Q. How reliable are computational predictions for this compound’s logP and solubility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
